Cas no 62574-04-3 (4-2-(3-hydroxyphenyl)ethenylphenol)
4-2-(3-hydroxyphenyl)ethenylphenol Chemical and Physical Properties
Names and Identifiers
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- Phenol, 3-[2-(4-hydroxyphenyl)ethenyl]-
- 3-[2-(4-hydroxyphenyl)ethenyl]phenol
- 4-2-(3-hydroxyphenyl)ethenylphenol
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- Inchi: 1S/C14H12O2/c15-13-8-6-11(7-9-13)4-5-12-2-1-3-14(16)10-12/h1-10,15-16H
- InChI Key: UFGKEFGYNRJIGO-UHFFFAOYSA-N
- SMILES: OC1=CC=CC(=C1)C=CC1C=CC(=CC=1)O
Computed Properties
- Exact Mass: 212.08376
Experimental Properties
- PSA: 40.46
4-2-(3-hydroxyphenyl)ethenylphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H100753-50mg |
4-[2-(3-hydroxyphenyl)ethenyl]phenol |
62574-04-3 | 50mg |
$408.00 | 2023-05-18 | ||
| TRC | H100753-100mg |
4-[2-(3-hydroxyphenyl)ethenyl]phenol |
62574-04-3 | 100mg |
$689.00 | 2023-05-18 | ||
| Enamine | EN300-222298-0.05g |
4-[2-(3-hydroxyphenyl)ethenyl]phenol |
62574-04-3 | 0.05g |
$1272.0 | 2023-09-16 | ||
| Enamine | EN300-222298-0.1g |
4-[2-(3-hydroxyphenyl)ethenyl]phenol |
62574-04-3 | 0.1g |
$1332.0 | 2023-09-16 | ||
| Enamine | EN300-222298-0.25g |
4-[2-(3-hydroxyphenyl)ethenyl]phenol |
62574-04-3 | 0.25g |
$1393.0 | 2023-09-16 | ||
| Enamine | EN300-222298-0.5g |
4-[2-(3-hydroxyphenyl)ethenyl]phenol |
62574-04-3 | 0.5g |
$1453.0 | 2023-09-16 | ||
| Enamine | EN300-222298-1.0g |
4-[2-(3-hydroxyphenyl)ethenyl]phenol |
62574-04-3 | 1g |
$1515.0 | 2023-06-02 | ||
| Enamine | EN300-222298-2.5g |
4-[2-(3-hydroxyphenyl)ethenyl]phenol |
62574-04-3 | 2.5g |
$2969.0 | 2023-09-16 | ||
| Enamine | EN300-222298-5.0g |
4-[2-(3-hydroxyphenyl)ethenyl]phenol |
62574-04-3 | 5g |
$4391.0 | 2023-06-02 | ||
| Enamine | EN300-222298-10.0g |
4-[2-(3-hydroxyphenyl)ethenyl]phenol |
62574-04-3 | 10g |
$6512.0 | 2023-06-02 |
4-2-(3-hydroxyphenyl)ethenylphenol Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 4-2-(3-hydroxyphenyl)ethenylphenol
Recent Advances in the Study of 4-2-(3-hydroxyphenyl)ethenylphenol (CAS: 62574-04-3): A Promising Compound in Chemical Biology and Pharmaceutical Research
The compound 4-2-(3-hydroxyphenyl)ethenylphenol (CAS: 62574-04-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique phenolic and ethenyl structural motifs, exhibits a range of biological activities that make it a promising candidate for therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its synthesis, and exploring its potential in treating various diseases, including cancer, inflammation, and neurodegenerative disorders.
One of the key areas of research has been the compound's role as a modulator of oxidative stress and inflammation. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 4-2-(3-hydroxyphenyl)ethenylphenol effectively scavenges reactive oxygen species (ROS) and inhibits the activation of NF-κB, a critical transcription factor involved in inflammatory responses. These findings suggest its potential as a therapeutic agent for conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, recent investigations have highlighted the compound's anticancer potential. Research conducted by a team at the University of Cambridge revealed that 4-2-(3-hydroxyphenyl)ethenylphenol induces apoptosis in several cancer cell lines, including breast and colon cancer, by activating the intrinsic mitochondrial pathway. The study, published in Cancer Research, also identified the compound's ability to synergize with conventional chemotherapeutic agents, enhancing their efficacy while minimizing side effects.
The synthesis and structural optimization of 4-2-(3-hydroxyphenyl)ethenylphenol have also been a focus of recent efforts. A 2024 paper in Organic Letters described a novel, high-yield synthetic route that improves the scalability and purity of the compound. This advancement is critical for facilitating further preclinical and clinical studies, as it addresses previous challenges related to the compound's availability and stability.
Despite these promising developments, challenges remain in translating the findings into clinical applications. Pharmacokinetic studies indicate that 4-2-(3-hydroxyphenyl)ethenylphenol has limited bioavailability, prompting researchers to explore prodrug strategies and nanoparticle-based delivery systems to enhance its absorption and distribution. Ongoing research aims to address these limitations and pave the way for future clinical trials.
In conclusion, 4-2-(3-hydroxyphenyl)ethenylphenol (CAS: 62574-04-3) represents a multifaceted compound with significant therapeutic potential. Its diverse biological activities, coupled with recent advancements in synthesis and delivery, position it as a valuable candidate for further investigation in the fields of chemical biology and drug development. Future studies will likely focus on optimizing its pharmacological properties and evaluating its efficacy in vivo, bringing it closer to clinical application.
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